molecular formula C17H17Cl2N3O5S2 B14993227 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B14993227
M. Wt: 478.4 g/mol
InChI Key: VKWUHCPFJGABLW-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chloro and methanesulfonyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrimidine compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with biological macromolecules.

Medicine

Pyrimidine derivatives are known for their pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. This compound could be explored for its potential therapeutic applications in these areas.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Typically, such compounds may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methanesulfonylpyrimidine-4-carboxamide: A simpler analogue with similar functional groups.

    N-(3-Chlorophenyl)-N-methylpyrimidine-4-carboxamide: A related compound with a different substitution pattern.

Uniqueness

The uniqueness of 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C17H17Cl2N3O5S2

Molecular Weight

478.4 g/mol

IUPAC Name

5-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H17Cl2N3O5S2/c1-28(24,25)17-20-8-14(19)15(21-17)16(23)22(13-5-6-29(26,27)10-13)9-11-3-2-4-12(18)7-11/h2-4,7-8,13H,5-6,9-10H2,1H3

InChI Key

VKWUHCPFJGABLW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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